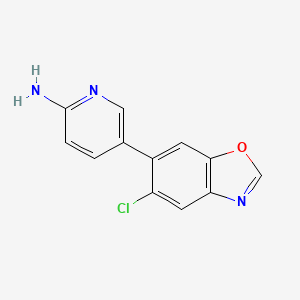
5-(5-Chlorobenzoxazol-6-yl)-2-pyridylamine
Cat. No. B8386666
M. Wt: 245.66 g/mol
InChI Key: MLHGHLTXCNFLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08980629B2
Procedure details


A mixture of 6-bromo-5-chlorobenzoxazole (30) (232 mg, 1 mmol), 2-aminopyridine-5-boronic acid pinacol ester (11) (220 mg, 1 mmol), Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II) (A-Phos) (70 mg, 0.1 mmol) and K3PO4 (212 mg, 1 mmol) in 2 ml ACN, 2 ml dioxane, 0.5 ml H2O was bubbled with argon before heated at 85° C. for 2 h. After cooling down to r.t., the reaction mixture was taken up in ethyl acetate, washed with aq. NaHCO3 and brine, dried over Na2SO4, concentrated to dryness. The resulting red solid was dissolved in DCM and subjected to silica gel column purification using 0-100% B (A: hexane; B: EA) to furnish 165.6 mg 31 as an orange solid (yield: 67.4%)


[Compound]
Name
Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
Quantity
70 mg
Type
reactant
Reaction Step One

Name
K3PO4
Quantity
212 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:10]([Cl:11])=[CH:9][C:5]2[N:6]=[CH:7][O:8][C:4]=2[CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][C:16](B2OC(C)(C)C(C)(C)O2)=[CH:15][N:14]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC(=O)OCC>C(#N)C.O1CCOCC1.O>[Cl:11][C:10]1[C:2]([C:16]2[CH:17]=[CH:18][C:13]([NH2:12])=[N:14][CH:15]=2)=[CH:3][C:4]2[O:8][CH:7]=[N:6][C:5]=2[CH:9]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
232 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(N=CO2)C=C1Cl
|
|
Name
|
|
|
Quantity
|
220 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1)B1OC(C)(C)C(C)(C)O1
|
[Compound]
|
Name
|
Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
|
|
Quantity
|
70 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
K3PO4
|
|
Quantity
|
212 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(OCC)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled with argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down to r.t.
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aq. NaHCO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting red solid was dissolved in DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subjected to silica gel column purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=CC2=C(N=CO2)C1)C=1C=CC(=NC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 165.6 mg | |
| YIELD: PERCENTYIELD | 67.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

